Cas no 749875-15-8 (2-Bromo-4-(trifluoromethyl)nicotinic acid)

2-ブロモ-4-(トリフルオロメチル)ニコチン酸は、有機合成化学において重要な中間体として利用される化合物です。その分子構造にはブロモ基とトリフルオロメチル基が含まれており、高い反応性と選択性を有しています。特に医薬品や農薬の開発において、活性成分の修飾や新規化合物の合成に有用です。トリフルオロメチル基の導入により、脂溶性や代謝安定性が向上するため、生物活性化合物の設計において重要な役割を果たします。また、ニコチン酸骨格は多様な変換が可能なため、幅広い応用が期待されています。

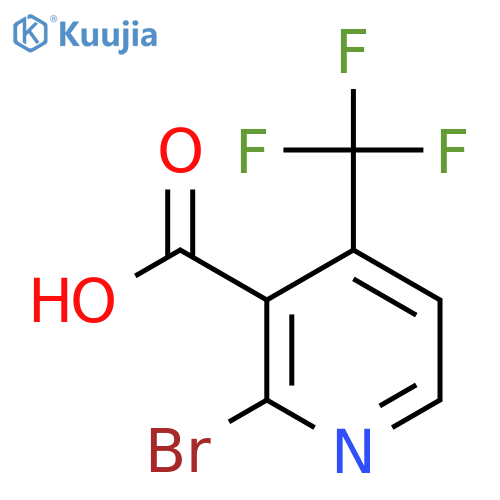

749875-15-8 structure

商品名:2-Bromo-4-(trifluoromethyl)nicotinic acid

CAS番号:749875-15-8

MF:C7H3BrF3NO2

メガワット:270.003431558609

MDL:MFCD08056304

CID:540218

PubChem ID:26986135

2-Bromo-4-(trifluoromethyl)nicotinic acid 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-4-(trifluoromethyl)nicotinic acid

- 3-Pyridinecarboxylic acid, 2-bromo-4-(trifluoromethyl)-

- MFCD08056304

- CHJZDOUVZPWBKU-UHFFFAOYSA-N

- E73946

- 749875-15-8

- AKOS016009084

- CS-0197412

- SCHEMBL14907699

- 2-bromo-4-(trifluoromethyl)pyridine-3-carboxylic acid

- TS-03517

- DTXSID50650498

- BS-50041

- 2-Bromo-4-(trifluoromethyl)nicotinicacid

- DB-364759

-

- MDL: MFCD08056304

- インチ: InChI=1S/C7H3BrF3NO2/c8-5-4(6(13)14)3(1-2-12-5)7(9,10)11/h1-2H,(H,13,14)

- InChIKey: CHJZDOUVZPWBKU-UHFFFAOYSA-N

- ほほえんだ: C1=CN=C(C(=C1C(F)(F)F)C(=O)O)Br

計算された属性

- せいみつぶんしりょう: 268.92989

- どういたいしつりょう: 268.92993g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- PSA: 50.19

- かんど: Light Sensitive

2-Bromo-4-(trifluoromethyl)nicotinic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1225198-1g |

2-Bromo-4-(trifluoromethyl)nicotinic acid |

749875-15-8 | 95% | 1g |

$400 | 2024-06-03 | |

| eNovation Chemicals LLC | Y1109062-1g |

2-Bromo-4-(trifluoromethyl)pyridine-3-carboxylic acid |

749875-15-8 | 95% | 1g |

$580 | 2024-06-05 | |

| Chemenu | CM177155-250mg |

2-Bromo-4-(trifluoromethyl)nicotinic acid |

749875-15-8 | 95% | 250mg |

$117 | 2022-06-10 | |

| Chemenu | CM177155-1g |

2-Bromo-4-(trifluoromethyl)nicotinic acid |

749875-15-8 | 95% | 1g |

$505 | 2021-08-05 | |

| abcr | AB232466-5 g |

2-Bromo-4-(trifluoromethyl)nicotinic acid; . |

749875-15-8 | 5g |

€1209.50 | 2023-04-27 | ||

| abcr | AB232466-5g |

2-Bromo-4-(trifluoromethyl)nicotinic acid; . |

749875-15-8 | 5g |

€1209.50 | 2025-02-21 | ||

| abcr | AB232466-1g |

2-Bromo-4-(trifluoromethyl)nicotinic acid; . |

749875-15-8 | 1g |

€452.00 | 2025-02-21 | ||

| Aaron | AR008P3S-100mg |

2-Bromo-4-(trifluoromethyl)nicotinic acid |

749875-15-8 | 95% | 100mg |

$82.00 | 2025-02-11 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSR604-100mg |

2-bromo-4-(trifluoromethyl)pyridine-3-carboxylic acid |

749875-15-8 | 95% | 100mg |

¥569.0 | 2024-04-17 | |

| Aaron | AR008P3S-5g |

2-Bromo-4-(trifluoromethyl)nicotinic acid |

749875-15-8 | 95% | 5g |

$987.00 | 2025-02-11 |

2-Bromo-4-(trifluoromethyl)nicotinic acid 関連文献

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

749875-15-8 (2-Bromo-4-(trifluoromethyl)nicotinic acid) 関連製品

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:749875-15-8)2-Bromo-4-(trifluoromethyl)nicotinic acid

清らかである:99%/99%

はかる:5g/1g

価格 ($):863.0/247.0